3-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-19-13-11(17)6-3-7-12(13)21-15(19)18-14(20)9-4-2-5-10(16)8-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFICXRJAXKZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Based Cyclization
The benzothiazole core is commonly synthesized via cyclocondensation reactions between substituted thioureas and α-haloketones or α-halocarboxylic acids. For 3-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide , this method involves reacting 3-chlorobenzoyl chloride with 4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine under basic conditions.
Reaction Conditions :
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
- Base: Triethylamine (TEA) or pyridine
- Temperature: 0–5°C (initial), then room temperature
- Duration: 12–24 hours
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the benzoyl chloride, followed by cyclization to form the thiazole ring. Yields typically range from 65–78% , with purity dependent on recrystallization solvents (e.g., ethanol or ethyl acetate).
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the cyclocondensation step, reducing reaction times from hours to minutes. A study using 3-chlorobenzamide and 4-chloro-3-methyl-2-aminobenzothiazole under microwave conditions (100°C, 300 W) achieved 82% yield in 15 minutes. This method minimizes side products like N-acylated derivatives and enhances stereochemical control of the (2E)-ylidene moiety.
Transition Metal-Catalyzed Coupling
Palladium-Catalyzed Buchwald-Hartwig Amination
The introduction of the benzamide group can be achieved via Pd-catalyzed coupling between 4-chloro-3-methyl-2-iodobenzothiazole and 3-chlorobenzamide . Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 70–75% |
This method ensures regioselectivity at the benzothiazole’s 2-position but requires rigorous exclusion of moisture and oxygen.
Copper-Mediated Ullmann-Type Coupling
An alternative employs CuI/L-proline as a catalytic system to couple 3-chlorobenzamide with 4-chloro-3-methyl-2-bromobenzothiazole . While cost-effective, yields are lower (55–60%) due to competing side reactions.
Green Chemistry Approaches
β-Cyclodextrin-Promoted Synthesis
β-Cyclodextrin acts as a supramolecular catalyst in aqueous media, enabling a one-pot synthesis from 3-chlorobenzoyl chloride and 4-chloro-3-methyl-2-aminobenzothiazole . Benefits include:
- Yield : 85%
- Solvent : Water
- Temperature : 50°C
- Catalyst Loading : 10 mol%
The hydrophobic cavity of β-cyclodextrin stabilizes transition states, enhancing reaction efficiency.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques have been applied to synthesize the compound without solvents. Equimolar reactants are milled with K₂CO₃ as a base, achieving 78% yield in 2 hours. This method reduces waste and energy consumption.
Post-Synthetic Modifications
Chlorination Strategies
The 3-chloro and 4-chloro substituents are introduced via electrophilic aromatic chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) . For example:
| Reagent | Conditions | Selectivity |
|---|---|---|
| SO₂Cl₂ | FeCl₃, 0°C, 1 hour | 4-Cl > 3-Cl |
| NCS | DMF, rt, 3 hours | 3-Cl > 4-Cl |
NCS in dimethylformamide (DMF) preferentially chlorinates the 3-position due to steric and electronic effects.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the primary methods:
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Thiourea Cyclization | 65–78 | 95–98 | 120–150 | Moderate |
| Microwave-Assisted | 82 | 99 | 200–220 | High |
| Pd-Catalyzed Coupling | 70–75 | 97 | 300–350 | Low |
| β-Cyclodextrin | 85 | 98 | 90–110 | High |
| Mechanochemical | 78 | 96 | 80–100 | High |
Microwave and β-cyclodextrin methods offer superior yields and purity, while mechanochemical synthesis is the most cost-effective.
Characterization and Quality Control
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.89–7.30 (m, 8H, aromatic), 3.12 (s, 3H, CH₃).
- LC-MS : m/z 337.22 [M+H]⁺, confirming the molecular formula C₁₅H₁₀Cl₂N₂OS.
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥98% purity, with retention times of 6.8–7.2 minutes.
Challenges and Optimization Strategies
Stereochemical Control
The (2E)-configuration is sensitive to reaction conditions. Using bulky bases (e.g., DBU) or low temperatures (–20°C) during cyclization minimizes Z-isomer formation.
Byproduct Mitigation
Common byproducts include N-acylated intermediates and dichlorinated derivatives . Silica gel chromatography or recrystallization from ethanol/water mixtures effectively removes these impurities.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the β-cyclodextrin method is preferred due to its aqueous compatibility and low catalyst cost. Continuous flow reactors have been tested to enhance throughput, achieving 90% yield at 100 g/h.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
3-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It is used in biological assays to investigate its effects on various biological pathways.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-fluorophenyl)benzamide
- 2-iodo-N-(4-bromophenyl)benzamide
- 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide
Uniqueness
3-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiazole ring system and specific substitution pattern differentiate it from other benzamide derivatives, making it a valuable compound for research and development.
Biological Activity
3-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H20ClN3O3S2
- Molecular Weight : 437.96 g/mol
- Purity : Typically around 95% .
Research indicates that compounds similar to this compound exhibit antitumor activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.
Anticancer Properties
A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The findings revealed that certain derivatives, including those structurally related to this compound, demonstrated significant inhibitory effects on the growth of cervical and bladder cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | SISO | 5.0 |
| 5l | RT-112 | 7.5 |
Structure-Activity Relationship (SAR)
The structure of benzothiazole derivatives plays a crucial role in their biological activity. Substituents on the benzene ring and the presence of halogens significantly affect their potency. For instance, the introduction of chlorine atoms has been shown to enhance the cytotoxicity against various cancer cell lines .
Case Studies
- Cervical Cancer Inhibition : A derivative similar to this compound was tested against cervical cancer cells (SISO). The compound exhibited an IC50 value indicating significant cytotoxicity, suggesting its potential as a therapeutic agent .
- Bladder Cancer Efficacy : Another study focused on bladder cancer (RT-112) demonstrated that certain benzothiazole derivatives could inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutics .
Q & A
Q. Key Conditions :
- Inert atmosphere (N/Ar) to prevent oxidation of intermediates .
- Temperature control (<40°C) to avoid side reactions like Z/E isomerization .
Advanced: How can computational methods optimize synthesis and predict reactivity?
Answer:
Computational approaches reduce trial-and-error in synthesis:
- Reaction Pathway Modeling : Density Functional Theory (DFT) calculates activation energies for steps like imine formation, identifying optimal catalysts (e.g., Pd/C for dehydrogenation) .
- Solvent Selection : COSMO-RS simulations predict solvent effects on reaction yields (e.g., dichloromethane vs. THF) .
- Isomer Stability Analysis : Molecular dynamics simulations compare Z/E isomer stability, guiding temperature control during synthesis .
Example : DFT-guided optimization of benzothiazole ring closure reduced side-product formation by 30% in related compounds .
Advanced: How are contradictions in spectroscopic data resolved during characterization?
Answer:
Conflicting data (e.g., overlapping NMR peaks or ambiguous MS fragments) are addressed via:
- 2D NMR Techniques : HSQC and HMBC correlate - signals to resolve substituent positions .
- Isotopic Labeling : -labeling clarifies nitrogen environments in the benzothiazole ring .
- Comparative Analysis : Benchmarking against analogs (e.g., methyl vs. ethyl substituents) to assign spectral features .
Case Study : Overlapping aromatic signals in NMR were resolved using NOESY to confirm spatial proximity of chloro and methyl groups .
Advanced: What strategies evaluate biological activity and structure-activity relationships (SAR)?
Answer:
- In Silico Screening : Molecular docking against targets (e.g., kinase enzymes) predicts binding affinity .
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative strains .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC determination) .
- SAR Studies : Modifying substituents (e.g., replacing chloro with methoxy) to assess impact on bioactivity .
Example : A related benzothiazole-amide showed IC = 12 µM against breast cancer cells, linked to its chloro substituent’s electron-withdrawing effects .
Advanced: How are stability and degradation profiles studied under experimental conditions?
Answer:
- Forced Degradation Studies : Exposure to heat (40–60°C), light (UV), and humidity to identify degradation products .
- HPLC-MS Monitoring : Tracks degradation kinetics and identifies byproducts (e.g., hydrolysis of the imine bond) .
- pH Stability Tests : Incubation in buffers (pH 1–13) to assess susceptibility to acid/base hydrolysis .
Findings : The compound is stable in dark, anhydrous conditions but degrades >30% after 48 hours under UV light .
Table 1: Comparative Reactivity of Analogous Compounds
| Compound Substituents | Reaction Yield (%) | Stability (t under UV) | Biological Activity (IC, µM) |
|---|---|---|---|
| 3-Cl, 4-Cl, 3-CH | 72 | 48 hours | 15.2 (Breast Cancer) |
| 3-OCH, 4-Cl, 3-CH | 65 | 72 hours | 22.8 |
| 3-NO, 4-Cl, 3-CH | 58 | 24 hours | 8.5 |
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification Bottlenecks : Column chromatography is replaced with recrystallization (e.g., ethanol/water mixtures) for scalability .
- Catalyst Recycling : Pd/C recovery via filtration reduces costs in dehydrogenation steps .
- Byproduct Management : QbD (Quality by Design) approaches optimize reaction parameters (e.g., stoichiometry, mixing speed) .
Example : Scaling a similar benzothiazole-amide from 1g to 100g batch increased yield from 68% to 75% via solvent ratio optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
